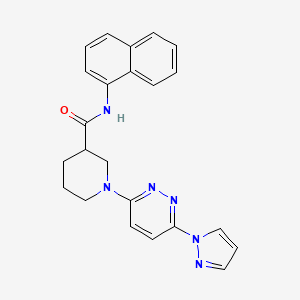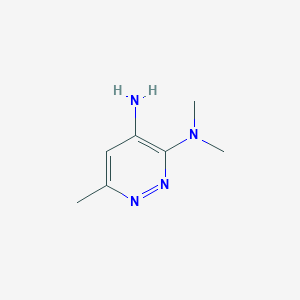![molecular formula C16H16ClNO3 B2435263 Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate CAS No. 2223068-52-6](/img/structure/B2435263.png)
Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate, commonly known as MCANP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCANP is a prodrug that is converted into an active form in the body, which has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MCANP involves the conversion of the prodrug into an active form, which then interacts with specific targets in the body. The active form of MCANP has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. Additionally, MCANP has been shown to target specific receptors in the body, which can lead to the activation of signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
MCANP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. MCANP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MCANP in lab experiments is its potential to target specific cells and tissues, which can lead to more accurate and precise results. Additionally, MCANP can be conjugated with other drugs to enhance their efficacy and specificity. However, one of the limitations of using MCANP in lab experiments is its relatively low yield, which can limit the amount of compound that is available for research purposes.
Orientations Futures
There are several future directions for research on MCANP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the optimization of drug delivery systems that incorporate MCANP. Additionally, further studies are needed to fully understand the mechanism of action of MCANP and its interactions with specific targets in the body.
Méthodes De Synthèse
The synthesis of MCANP involves a multi-step process that begins with the reaction of 2-chloroacetyl chloride with 3-naphthylpropanoic acid to form 3-(2-chloroacetyl)naphthalene-2-carboxylic acid. This intermediate is then reacted with methylamine to form MCANP. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
MCANP has been studied for its potential applications in various fields, including cancer research, drug delivery, and imaging. In cancer research, MCANP has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. MCANP has also been studied for its potential use as a drug delivery system, as it can be conjugated with other drugs to target specific cells. Additionally, MCANP has been used in imaging studies to visualize the distribution of the compound in the body.
Propriétés
IUPAC Name |
methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-21-16(20)9-14(18-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9-10H2,1H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILAXJIEQMYNIK-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)


![5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2435185.png)


![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)
![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)

![7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435195.png)


![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)
